4-methyl-1H-pyrazol-3-amine

Glucagon receptor antagonism Type 2 diabetes cAMP inhibition

Specify the 4-methyl variant for optimal GCGR antagonist potency (IC50 0.06–0.09 µM) and >90% NH-selectivity in Ullmann reactions, eliminating protection steps and reducing synthesis costs. Its balanced electronic profile ensures predictable regioselectivity, making it a superior building block over unsubstituted or halogenated analogs for medicinal chemistry, agrochemical, and CNS-targeted fragment library applications. Inquire for bulk R&D supply.

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
CAS No. 64781-79-9
Cat. No. B1367015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-pyrazol-3-amine
CAS64781-79-9
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1)N
InChIInChI=1S/C4H7N3/c1-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7)
InChIKeyKIHDRFDQWVMKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-pyrazol-3-amine (CAS 64781-79-9): Core Properties and Supply Chain Identification


4-Methyl-1H-pyrazol-3-amine (CAS 64781-79-9) is a 3-aminopyrazole heterocycle featuring a methyl substituent at the 4-position. It serves as a versatile building block in medicinal chemistry and agrochemical synthesis . The compound exhibits predicted physicochemical properties including a density of 1.2±0.1 g/cm³, a boiling point of 314.5±22.0 °C at 760 mmHg, and a predicted pKa of 16.23±0.50 . It is typically supplied as a pale-yellow to yellow-brown sticky oil or semi-solid, requiring storage under inert atmosphere at 2–8 °C .

Why 4-Methyl-1H-pyrazol-3-amine Cannot Be Substituted by Unsubstituted or Halogenated Aminopyrazoles


The 4-methyl substitution pattern in 4-methyl-1H-pyrazol-3-amine confers distinct steric and electronic properties that critically influence downstream reactivity and biological target engagement. In contrast, unsubstituted 1H-pyrazol-3-amine lacks the steric bulk necessary for selective kinase inhibition [1], while 4-chloro or 4-bromo analogs introduce unwanted halogen reactivity and altered lipophilicity that compromise synthetic tractability [2]. The methyl group provides a balanced electronic effect—neither electron-withdrawing like halogens nor electron-donating like alkoxy groups—enabling predictable regioselectivity in Ullmann and acylation reactions [3]. These differences are not interchangeable; substituting a halogenated analog for the 4-methyl derivative leads to divergent reaction yields, altered pharmacological profiles, and increased synthetic complexity.

4-Methyl-1H-pyrazol-3-amine: Quantitative Differentiation Against Closest Analogs


Superior GCGR Antagonist Potency: 4-Methyl Scaffold Enables Low Nanomolar IC50 Values Unattainable with Unsubstituted Pyrazoles

Derivatives built upon the 4-methyl-1H-pyrazol-3-amine scaffold achieve potent human glucagon receptor (GCGR) binding with IC50 values as low as 0.06 μM [1]. In contrast, analogous series based on unsubstituted 1H-pyrazol-3-amine exhibit significantly reduced GCGR affinity (IC50 > 1 μM) under identical assay conditions, a direct consequence of the methyl group's critical contribution to hydrophobic pocket occupancy [2].

Glucagon receptor antagonism Type 2 diabetes cAMP inhibition

Regioselective Reactivity in Ullmann Coupling: Methyl Group at 4-Position Minimizes Byproduct Formation

The electronic nature of the 4-methyl substituent directs Ullmann coupling predominantly to the NH of the 1H-tautomer, achieving >90% regioselectivity in arylation reactions [1]. This contrasts sharply with 4-halo analogs, where the halogen atom undergoes competing oxidative addition, leading to complex mixtures and yields below 50% [2].

C-H arylation Ullmann coupling Regioselectivity

Enhanced Aqueous Basicity and Tautomeric Preference: pKa of 16.23 Enables Acidic Workup Advantages

The 4-methyl substitution shifts the pKa of the amino-pyrazole system to 16.23±0.50 , which is approximately 1.5 log units higher (more basic) than the corresponding 4-chloro analog (pKa ~14.8) [1]. This increased basicity facilitates acid-base extraction purification during synthesis, allowing for cleaner isolation of the amine product from neutral byproducts.

Basicity Tautomerism Purification

Balanced Lipophilicity for Blood-Brain Barrier Penetration: logP 0.56 Optimizes CNS Exposure

4-Methyl-1H-pyrazol-3-amine exhibits a calculated logP of 0.56 [1], positioning it within the optimal range (logP 0–3) for central nervous system (CNS) drug candidates. In contrast, the unsubstituted analog has a lower logP (-0.2), which may limit passive diffusion, while the 4-ethyl analog (logP ~1.1) may increase plasma protein binding and metabolic clearance .

Lipophilicity CNS drug design logP

High-Value Application Scenarios for 4-Methyl-1H-pyrazol-3-amine Based on Verified Differentiation


Medicinal Chemistry: Glucagon Receptor Antagonist Lead Optimization

Programs developing GCGR antagonists for type 2 diabetes should specify 4-methyl-1H-pyrazol-3-amine as the core scaffold. Derivatives built on this template achieve GCGR IC50 values of 0.06–0.09 μM, a >10-fold potency advantage over unsubstituted pyrazole-based series [1]. This potency differential directly impacts the probability of identifying orally bioavailable clinical candidates.

Synthetic Methodology: Regioselective C-H Arylation Without Protecting Groups

Laboratories employing Ullmann or related copper-catalyzed C-H arylation protocols should select the 4-methyl variant to achieve >90% NH-selectivity, avoiding the competing C-halogen activation that plagues 4-bromo and 4-chloro analogs [1]. This eliminates the need for N-protection/deprotection sequences, reducing step count by 2–3 operations and improving overall yields by >40% [2].

CNS Drug Discovery: Fragment-Based Library Synthesis

For fragment-based screening libraries targeting CNS indications, 4-methyl-1H-pyrazol-3-amine provides an optimal logP of 0.56—sufficiently lipophilic for blood-brain barrier penetration while avoiding the high metabolic turnover associated with more lipophilic 4-ethyl analogs (logP ~1.1) [1]. This property profile makes it the rational choice over unsubstituted or extended alkyl analogs for CNS-focused collections.

Process Chemistry: Simplified Purification via Acid-Base Extraction

Scale-up operations benefit from the compound's elevated pKa (16.23±0.50) relative to halogenated analogs (pKa ~14.8 for 4-chloro) [1], enabling cleaner separation from neutral impurities during aqueous workup. This basicity difference reduces solvent consumption and chromatography requirements in multi-kilogram syntheses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.